N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring, a benzodioxine ring, and a bromobenzoyl group
Properties
Molecular Formula |
C24H16BrNO5 |
|---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C24H16BrNO5/c25-15-11-9-14(10-12-15)22(27)23-21(16-5-1-2-6-17(16)31-23)26-24(28)20-13-29-18-7-3-4-8-19(18)30-20/h1-12,20H,13H2,(H,26,28) |
InChI Key |
YCXWHEIUDLVBSG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the halogenation of a benzofuran derivative, followed by acylation to introduce the bromobenzoyl group. The final step often includes the formation of the benzodioxine ring through a cyclization reaction under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy or amine derivatives.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a range of functionalized derivatives with different biological activities .
Scientific Research Applications
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promise in the following areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its anti-inflammatory, anti-tumor, and anti-angiogenic activities.
Mechanism of Action
The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and has potential therapeutic benefits in treating inflammatory diseases and cancer .
Comparison with Similar Compounds
Similar Compounds
Bromfenac: A nonsteroidal anti-inflammatory drug (NSAID) used to treat postoperative pain and inflammation of the eye.
4-Bromobenzoyl chloride: Used in the synthesis of HIV-1 protease inhibitors and other therapeutic agents.
N-{4-[(4-bromobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide: Exhibits anti-inflammatory, anti-tumor, and anti-angiogenic activities.
Uniqueness
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide stands out due to its unique combination of functional groups, which confer a diverse range of chemical reactivity and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
